molecular formula C10H10N2OS B3228579 (2-Phenylamino-thiazol-4-yl)-methanol CAS No. 126533-63-9

(2-Phenylamino-thiazol-4-yl)-methanol

Cat. No.: B3228579
CAS No.: 126533-63-9
M. Wt: 206.27 g/mol
InChI Key: FTRHDSFEFPGMSQ-UHFFFAOYSA-N
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Description

(2-Phenylamino-thiazol-4-yl)-methanol is a thiazole derivative featuring a phenylamino substituent at the 2-position and a hydroxymethyl group at the 4-position of the thiazole ring.

For instance, describes the synthesis of 4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde using chloromethylthiazole and 4-hydroxybenzaldehyde under basic conditions .

Properties

IUPAC Name

(2-anilino-1,3-thiazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c13-6-9-7-14-10(12-9)11-8-4-2-1-3-5-8/h1-5,7,13H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRHDSFEFPGMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2-Phenylamino-thiazol-4-yl)-methanol involves the reaction of ethyl-4-chloroacetoacetate with phenylthiourea under specific conditions. This one-pot, three-component synthesis is facilitated by the use of various catalysts and solvents to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves scalable methods that ensure high efficiency and cost-effectiveness. These methods typically employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylamino-thiazol-4-yl)-methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

(2-Phenylamino-thiazol-4-yl)-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antitumor activities.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Phenylamino-thiazol-4-yl)-methanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The phenylamino group in the target compound may enhance π-π stacking interactions in biological systems compared to simpler methyl or phenylethyl groups in analogs . The hydroxymethyl (-CH₂OH) group at the 4-position is conserved across all analogs, suggesting its role in hydrogen bonding or solubility.
  • Molecular Weight and Solubility: Smaller analogs like (2-Aminothiazol-4-yl)methanol (MW 130.17) may exhibit better aqueous solubility than bulkier derivatives (e.g., MW 219.31 for [2-(2-phenylethyl)-thiazol-4-yl]methanol) .

Biological Activity

Overview

(2-Phenylamino-thiazol-4-yl)-methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article presents a comprehensive review of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound consists of a thiazole ring with a phenylamino group and a hydroxymethyl substituent. This specific arrangement contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that various thiazole compounds showed effectiveness against a range of bacterial strains, suggesting that the thiazole moiety plays a crucial role in enhancing antimicrobial properties.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These results indicate that the compound has potential as an antimicrobial agent, warranting further investigation into its mechanisms of action and efficacy.

Anticancer Activity

Thiazole compounds have been extensively studied for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
HeLa (cervical)15
MCF7 (breast)20
A549 (lung)25

The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl group can enhance anticancer activity, making this compound a candidate for further drug development.

Anti-inflammatory Activity

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines in vitro.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets, modulating pathways related to cell proliferation and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

  • Anticancer Study : A study involving a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines, with particular emphasis on the role of the thiazole ring in enhancing cytotoxicity.
  • Antimicrobial Research : Another study focused on synthesizing and testing various thiazole derivatives against resistant bacterial strains. The findings indicated that modifications to the thiazole structure could lead to improved antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Phenylamino-thiazol-4-yl)-methanol
Reactant of Route 2
(2-Phenylamino-thiazol-4-yl)-methanol

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